Octylamine acetate
Description
Octylamine acetate (CAS 2016-40-2) is the acetate salt of octylamine (1-octanamine), a primary aliphatic amine with an 8-carbon alkyl chain. Its molecular formula is C₁₀H₂₃NO₂, and it has a molecular weight of 189.3 g/mol . This compound is primarily utilized in research and industrial applications, including chromatography (as a mobile phase additive) and material synthesis . Its parent compound, octylamine, is water-soluble (up to 1.0 g/L) and biodegradable via microbial pathways, yielding ammonium and biomass as byproducts .
Properties
CAS No. |
2016-40-2 |
|---|---|
Molecular Formula |
C10H23NO2 |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
acetic acid;octan-1-amine |
InChI |
InChI=1S/C8H19N.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h2-9H2,1H3;1H3,(H,3,4) |
InChI Key |
NSJANQIGFSGFFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Oleylamine Acetate
- Structure : Acetate salt of oleylamine (cis-9-octadecenylamine), a primary amine with an 18-carbon chain and a double bond.
- Molecular Formula: C₂₀H₃₉NO₂ .
- Key Properties: Higher hydrophobicity due to the longer alkyl chain and unsaturated bond. Used in nanoparticle synthesis (e.g., quantum dots) due to its surfactant properties . Lower water solubility compared to this compound.
Dimethyloctadecylamine Acetate
- Structure : Tertiary amine with an 18-carbon chain and two methyl groups on the nitrogen.
- Molecular Formula: C₂₂H₄₇NO₂ .
- Key Properties: Enhanced stability compared to primary amines due to tertiary structure. Functions as a cationic surfactant in detergents and corrosion inhibitors. Limited biodegradability compared to octylamine .
Octylamine Hydrochloride
- Structure : Hydrochloride salt of octylamine.
- Molecular Formula : C₈H₁₉N·HCl .
- Key Properties: Higher solubility in polar solvents than the acetate form. Used in transparent conductive film synthesis (e.g., Ag nanowires/Zn₂SnO₄ composites) . Degrades under thermal stress, releasing nitrogen-containing byproducts .
Tert-Octylamine
- Structure : Branched isomer of octylamine (2,4,4-trimethylpentanamine).
- Molecular Formula : C₈H₁₉N .
- Key Properties :
Comparative Analysis
Physicochemical Properties
Functional Differences
- Chain Length and Hydrophobicity : Longer-chain derivatives (e.g., oleylamine acetate) exhibit reduced water solubility but enhanced surfactant capabilities .
- Substitution at Nitrogen : Tertiary amines (e.g., dimethyloctadecylamine acetate) resist microbial degradation better than primary amines but show weaker ion-pair retention in chromatography .
- Salt Form : Acetate vs. hydrochloride salts influence solubility and thermal stability. Hydrochlorides are more polar but less thermally stable .
Degradation Pathways
- This compound : Degraded by Pseudomonas spp. into ammonium (60%) and biomass (25%) in continuous cultures .
- Oleylamine Acetate : Likely undergoes β-oxidation due to the unsaturated chain, but slower degradation rates are expected compared to octylamine .
- Dimethyloctadecylamine Acetate : Resistant to microbial action; persists in environmental systems .
Q & A
Q. How can octylamine be synthesized and purified for use in nanomaterials research?
Octylamine (CAS 111-86-4) is typically synthesized via alkylation of ammonia or reductive amination of octanal. For purification, gel filtration chromatography (e.g., Micro Bio-Spin P-6 Gel Column) is effective, as demonstrated in mass spectrometry protocols where octylamine is added to ammonium acetate solutions to stabilize analytes . Purity can be verified via gas-liquid chromatography (GLC) with internal standards like o-nitrotoluene .
Q. What analytical methods are suitable for characterizing octylamine-functionalized materials?
Key techniques include:
- FTIR spectroscopy to confirm covalent bonding (e.g., N-H stretching at ~3300 cm⁻¹ in octylamine-functionalized graphene oxide) .
- XRD and TEM to assess structural changes, such as polycrystalline morphology in functionalized graphene oxide .
- Raman spectroscopy to evaluate defect density in carbon-based matrices .
Q. How is octylamine utilized as a nitrogen source in microbial studies?
In continuous cultures, octylamine serves as the sole nitrogen, carbon, and energy source for Pseudomonas spp. Cells are grown in mineral salt media at 30°C with controlled impeller speed (500 rpm) and substrate delivery via syringe pumps to ensure consistent concentration (1.0 g L⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the solvent-dependent deamination of octylamine?
Deamination in aprotic solvents (e.g., dichloromethane) involves diazoalkane intermediates, detected via IR and electronic spectroscopy. Acetic acid addition quenches reactive species, with octyl acetate quantified via GLC. Kinetic studies show solvent polarity inversely correlates with diazoalkane stability .
Q. How does octylamine functionalization alter the electrochemical properties of graphene oxide (GO)?
Computational studies (DFT) reveal that octylamine grafting reduces GO’s electrophilicity, lowering corrosion potential by 73%. Protonation of the amine group in aqueous environments enhances hydrophobicity, inhibiting corrosive ion penetration. Electrochemical impedance spectroscopy (EIS) confirms improved barrier properties in coated Mg alloys .
Q. What role does octylamine play in enhancing perovskite quantum dot (QD) photoluminescence?
Octylamine acts as a capping ligand, reducing surface defects in CsPbBr₃ QDs. Compared to oleylamine-capped QDs, octylamine-capped QDs (Oct-QDs) achieve higher photoluminescence quantum yields (PLQY: 84.8% vs. 77.4%) due to tighter ligand packing. Post-treatment with zinc acetate further increases PLQY to 94.5% by passivating halide vacancies .
Q. How can computational models predict the reactivity of octylamine-functionalized materials?
Global reactivity parameters (e.g., electrophilicity index, chemical potential) are computed using density functional theory (DFT) with implicit solvation (water). Protonated octylamine-GO structures show lower electrophilicity (0.12 eV) than neutral forms (0.18 eV), aligning with experimental corrosion inhibition data .
Methodological Considerations
- Synthesis of Octylamine Acetate : Neutralize octylamine with equimolar acetic acid in anhydrous ethanol. Isolate the salt via rotary evaporation and characterize via ¹H NMR (δ 1.25 ppm for methylene groups, δ 3.15 ppm for ammonium protons) .
- Stability Testing : For coatings, use electrochemical impedance spectroscopy (EIS) in 3.5% NaCl solution to measure charge-transfer resistance (Rct) and corrosion inhibition efficiency .
- Troubleshooting Contradictions : Discrepancies in PLQY between Oct-QDs and OAm-QDs may arise from ligand packing density; verify via TEM and XPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
